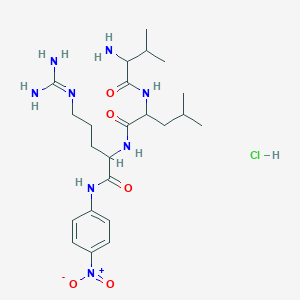

D-Val-leu-arg P-nitroanilide hydrochloride salt

Beschreibung

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von D-Val-leu-arg P-Nitroanilid-Hydrochlorid-Salz beinhaltet typischerweise die Reaktion von D-Val-leu-arg P-Nitroanilid mit Salzsäure. Das Verfahren umfasst das Lösen der Verbindung in einem geeigneten Lösungsmittel, das Hinzufügen von Salzsäure und das Erhitzen der Mischung. Das Endprodukt wird durch Kristallisation oder andere Reinigungsmethoden erhalten.

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden nicht umfassend dokumentiert sind, folgt die Synthese von Peptidsubstraten wie D-Val-leu-arg P-Nitroanilid-Hydrochlorid-Salz im Allgemeinen ähnlichen Prinzipien wie die Synthese im Labormaßstab, wobei Anpassungen für den Maßstab und die Effizienz vorgenommen werden. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung von Lösungsmitteln und die Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Eigenschaften

Molekularformel |

C23H39ClN8O5 |

|---|---|

Molekulargewicht |

543.1 g/mol |

IUPAC-Name |

2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide;hydrochloride |

InChI |

InChI=1S/C23H38N8O5.ClH/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);1H |

InChI-Schlüssel |

PMJYPWQXVJFMKT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of D-Val-leu-arg P-nitroanilide hydrochloride salt typically involves the reaction of D-Val-leu-arg P-nitroanilide with hydrochloric acid. The process includes dissolving the compound in an appropriate solvent, adding hydrochloric acid, and heating the mixture. The final product is obtained through crystallization or other purification methods .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of peptide substrates like D-Val-leu-arg P-nitroanilide hydrochloride salt generally follows similar principles as laboratory-scale synthesis, with adjustments for scale and efficiency. This includes optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: D-Val-leu-arg P-Nitroanilid-Hydrochlorid-Salz wird als Substrat in Enzymkinetikstudien verwendet, um die Aktivität verschiedener Proteasen zu messen. Es hilft, die katalytischen Mechanismen und die Substratspezifität dieser Enzyme zu verstehen.

Biologie: In der biologischen Forschung wird diese Verbindung eingesetzt, um die Aktivität proteolytischer Enzyme in verschiedenen Organismen zu untersuchen, darunter Bakterien und Regenwürmer. Es wird auch beim Screening von Proteaseinhibitoren verwendet, die in der Arzneimittelentwicklung wichtig sind.

Medizin: Die Verbindung ist wertvoll in der medizinischen Forschung, um die Wirksamkeit von Proteaseinhibitoren zu bewerten, die potenzielle Therapeutika für Krankheiten sind, bei denen eine Protease-Dysregulation vorliegt, wie z. B. Krebs und Entzündungszustände.

Industrie: Im Industriesektor wird D-Val-leu-arg P-Nitroanilid-Hydrochlorid-Salz in Qualitätskontrollprozessen eingesetzt, um die Aktivität von Proteasen in verschiedenen Produkten zu beurteilen, darunter Waschmittel und Enzyme für die Lebensmittelverarbeitung.

Wirkmechanismus

Der Wirkmechanismus von D-Val-leu-arg P-Nitroanilid-Hydrochlorid-Salz beinhaltet seine Hydrolyse durch Proteasen. Die Peptidbindung zwischen den Arginin- und p-Nitroanilin-Einheiten wird gespalten, wodurch p-Nitroanilin freigesetzt wird. Diese Reaktion wird oft spektrophotometrisch überwacht, da p-Nitroanilin Licht bei einer bestimmten Wellenlänge absorbiert, was eine quantitative Messung der Enzymaktivität ermöglicht. Die molekularen Zielstrukturen sind die aktiven Zentren von Proteasen, an denen das Substrat bindet und katalysiert wird.

Wissenschaftliche Forschungsanwendungen

Chemistry: D-Val-leu-arg P-nitroanilide hydrochloride salt is used as a substrate in enzyme kinetics studies to measure the activity of various proteases. It helps in understanding the catalytic mechanisms and substrate specificity of these enzymes .

Biology: In biological research, this compound is employed to study the activity of proteolytic enzymes in different organisms, including bacteria and earthworms. It is also used in the screening of protease inhibitors, which are important in drug development .

Medicine: The compound is valuable in medical research for evaluating the efficacy of protease inhibitors, which are potential therapeutic agents for diseases involving protease dysregulation, such as cancer and inflammatory conditions .

Industry: In the industrial sector, D-Val-leu-arg P-nitroanilide hydrochloride salt is used in quality control processes to assess the activity of proteases in various products, including detergents and food processing enzymes .

Wirkmechanismus

The mechanism of action of D-Val-leu-arg P-nitroanilide hydrochloride salt involves its hydrolysis by proteases. The peptide bond between the arginine and p-nitroaniline moieties is cleaved, releasing p-nitroaniline. This reaction is often monitored spectrophotometrically, as p-nitroaniline absorbs light at a specific wavelength, allowing for quantitative measurement of enzyme activity . The molecular targets are the active sites of proteases, where the substrate binds and undergoes catalysis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

D-Val-leu-lys P-Nitroanilid-Dihydrochlorid: Ähnlich in der Struktur, aber mit Lysin anstelle von Arginin, verwendet in ähnlichen Proteaseaktivitäts-Assays.

N-Succinyl-L-Phenylalanin-p-Nitroanilid: Ein weiteres Peptidsubstrat, das zur Untersuchung der Proteaseaktivität verwendet wird, insbesondere von Chymotrypsin.

N-Benzoyl-Pro-Phe-Arg-p-Nitroanilid-Hydrochlorid: Wird für Thrombinaktivitäts-Assays verwendet.

Einzigartigkeit: D-Val-leu-arg P-Nitroanilid-Hydrochlorid-Salz ist aufgrund seiner spezifischen Sequenz einzigartig, was es zu einem bevorzugten Substrat für bestimmte Proteasen wie Trypsin macht. Seine hohe Löslichkeit und Stabilität tragen ebenfalls zu seiner weit verbreiteten Verwendung in der Forschung bei .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.